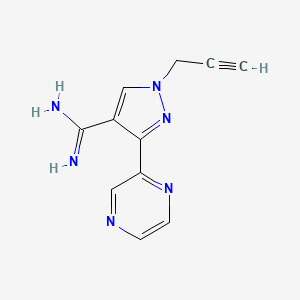
3-(3-(1,1-Difluoroethyl)piperidin-1-yl)propanoic acid
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of “3-(3-(1,1-Difluoroethyl)piperidin-1-yl)propanoic acid” includes a piperidine ring, a difluoroethyl group, and a propanoic acid group . The presence of these functional groups can influence the compound’s reactivity and properties.Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” such as its density, melting point, boiling point, and molecular weight can be found in material safety data sheets .Aplicaciones Científicas De Investigación
Chemical Interactions and Adduct Formation
3-(Piperidin-1-yl)propionic acid, a structurally similar compound, is known to form adducts with triphenyltin chloride. The carboxylate group in these compounds acts as a bridge between two tin atoms, indicating potential reactivity and binding capabilities of similar structures (Yan & Khoo, 2005).
Resolution and Structural Analysis
In the field of stereochemistry, certain 1,3-disubstituted propanols with structures resembling 3-(3-(1,1-Difluoroethyl)piperidin-1-yl)propanoic acid have been resolved using (R,R)-di-(4-toluoyl)-tartaric acid, demonstrating the potential for chiral separation and analysis of similar compounds (Gizur et al., 1996).
Synthesis and Biological Activity
New hybrid molecules derived from similar structural compounds have been synthesized, showcasing potential anticonvulsant and antinociceptive activities. This implies that this compound could be a candidate for further pharmacological studies (Kamiński et al., 2016).
Chemical Synthesis and Modification
The Favorskii rearrangement has been observed in reactions involving similar compounds, leading to the formation of N,N-disubstituted amides. This highlights the chemical versatility and the potential for synthetic modification of this compound (Makarova et al., 2002).
Safety and Hazards
Propiedades
IUPAC Name |
3-[3-(1,1-difluoroethyl)piperidin-1-yl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17F2NO2/c1-10(11,12)8-3-2-5-13(7-8)6-4-9(14)15/h8H,2-7H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVVRJYFMOBOUKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCCN(C1)CCC(=O)O)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17F2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



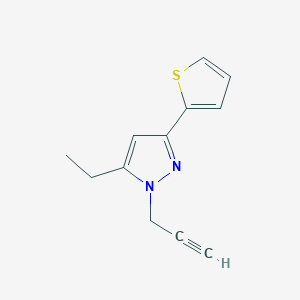
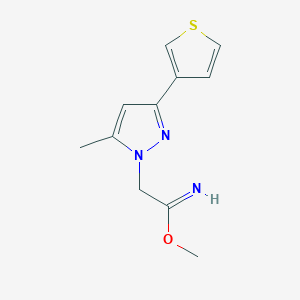
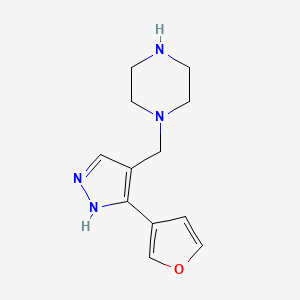
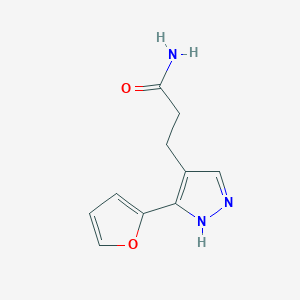
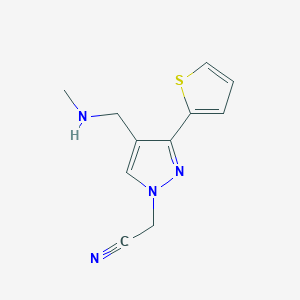

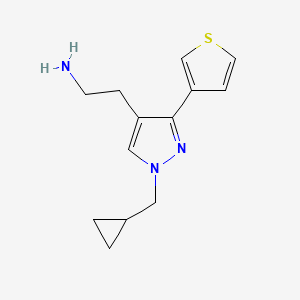
![2-(6-cyclobutyl-1H-imidazo[1,2-b]pyrazol-1-yl)acetic acid](/img/structure/B1490988.png)
![6-cyclopentyl-1-ethyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1490989.png)

